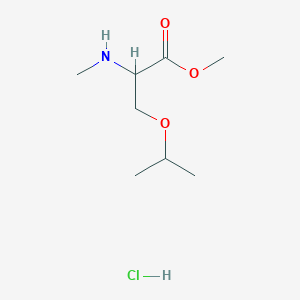

Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride

Description

Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride is a methyl ester hydrochloride derivative featuring a methylamino group at the second carbon and a propan-2-yloxy (isopropyl ether) substituent at the third carbon of the propanoate backbone. For instance, the synthesis of related hydrochlorides, such as methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, involves the use of hydrochloric acid in dioxane, suggesting analogous preparation routes for the target compound . The propan-2-yloxy group distinguishes it from other amino acid esters, likely influencing its solubility, stability, and biological interactions.

Properties

IUPAC Name |

methyl 2-(methylamino)-3-propan-2-yloxypropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3.ClH/c1-6(2)12-5-7(9-3)8(10)11-4;/h6-7,9H,5H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGPGNFAVBXWTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(C(=O)OC)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the following steps:

Formation of the Methyl Ester: The initial step involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

Introduction of the Methylamino Group:

Attachment of the Propan-2-yloxy Group: The final step includes the addition of the propan-2-yloxy group to the molecule, often through a substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining a high-purity final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can replace one or more functional groups in the molecule with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Applications in Scientific Research

Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride has diverse applications across multiple scientific domains:

Biochemical Research

The compound acts as a substrate for amino acid transport systems, facilitating studies on:

- Amino Acid Transport : It can influence the transport mechanisms of other amino acids across cell membranes, affecting metabolic pathways and protein synthesis.

- Enzyme Mechanisms : Researchers utilize this compound to explore enzyme-substrate interactions, providing insights into enzymatic activity and regulation.

Pharmacological Studies

Due to its structural similarity to natural amino acids, this compound is investigated for potential therapeutic applications:

- Neurological Disorders : Its ability to modulate neurotransmitter levels suggests potential benefits in treating conditions such as depression or anxiety.

- Drug Development : As an intermediate in pharmaceutical synthesis, it plays a role in developing new drugs targeting various biological pathways.

Organic Synthesis

In organic chemistry, methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions:

- Nucleophilic Substitution Reactions : The methylamino group can be substituted with other nucleophiles, expanding the range of derivatives that can be synthesized.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form carboxylic acids or reduction to yield primary amines.

Case Study 1: Interaction with Amino Acid Transport Systems

A study conducted by researchers at a prominent university investigated the interaction between methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride and specific amino acid transporters. The findings indicated that the compound effectively enhanced the uptake of leucine in cell cultures, suggesting its potential role as a modulator of amino acid metabolism .

Case Study 2: Therapeutic Potential in Neurology

In another research project focusing on neurological applications, scientists explored the effects of methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride on neurotransmitter levels in rodent models. Results demonstrated that administration of the compound led to increased serotonin levels, providing preliminary evidence for its use in treating mood disorders .

Case Study 3: Synthesis of Novel Compounds

A collaborative study between chemists aimed at synthesizing novel derivatives from methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride highlighted its versatility as a precursor. The researchers successfully produced several new compounds with enhanced biological activity against cancer cell lines .

Mechanism of Action

The mechanism by which Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, leading to the formation of products that can be measured and analyzed. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Modified Ester and Ether Groups

Key structural analogs differ in substituents at the amino and ester/ether positions:

- Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride (): Features a phenyl group and methyl-substituted amino moiety. The aromatic phenyl group enhances lipophilicity, making it suitable for peptide synthesis applications .

- Tert-Butyl 3-(4-bromophenyl)-2-((methylamino)methyl)propanoate hydrochloride (): Incorporates a bulky tert-butyl ester and bromophenyl group, increasing molecular weight (364.72 g/mol) and likely enhancing metabolic stability .

Impact of Substituents on Physicochemical Properties

- Lipophilicity : The propan-2-yloxy group in the target compound balances lipophilicity better than smaller groups (e.g., methoxy) or bulkier tert-butyl esters, which may hinder membrane permeability .

- Stability : Compounds with tert-butyl esters (e.g., ) require low-temperature storage (2–8°C), suggesting hydrolytic sensitivity, whereas methyl esters (e.g., ) are more stable under ambient conditions .

- Purity: Many analogs, such as those in and , are synthesized with ≥95% purity, indicating robust synthetic protocols for amino acid ester hydrochlorides .

Biological Activity

Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride, a compound with the CAS number 1485727-79-4, has garnered attention in various fields of research due to its unique chemical structure and potential biological applications. This article delves into its biological activity, including mechanisms of action, applications in research, and comparisons with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is C₈H₁₈ClNO₃, and it features a complex structure that includes a methylamino group and a propan-2-yloxy group. These functional groups contribute to its reactivity and interactions in biological systems.

The biological activity of Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride can be attributed to its interaction with various biological targets. It is primarily studied for its role as:

- Enzyme Substrate : The compound can act as a substrate in enzymatic reactions, facilitating biochemical assays.

- Inhibitor : It may inhibit certain enzymes, impacting metabolic pathways crucial for cellular functions.

| Mechanism | Description |

|---|---|

| Enzyme Substrate | Acts as a substrate for specific enzymes in biochemical assays |

| Enzyme Inhibition | Inhibits enzyme activity, affecting metabolic pathways |

Research Applications

Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride is utilized in several research contexts:

- Biochemical Assays : The compound serves as a tool for studying enzyme kinetics and mechanisms.

- Drug Development : Its properties make it a candidate for further exploration in pharmaceutical development, particularly in targeting specific diseases.

Case Studies

Recent studies have highlighted the compound's potential in various applications:

- Cancer Research : Investigations into its inhibitory effects on heat shock proteins (HSPs) suggest that it may play a role in cancer therapy by modulating cellular stress responses .

- Neurobiology : Research indicates that compounds similar to Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride can influence neurochemical pathways, potentially impacting neurodegenerative disease mechanisms .

Comparative Analysis with Similar Compounds

Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride can be compared to structurally similar compounds to elucidate its unique properties:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-(methylamino)benzoate | Contains a benzene ring | Primarily studied for its antitumor properties |

| N-Methylethanolamine | Simpler structure without ester | Explored for neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.